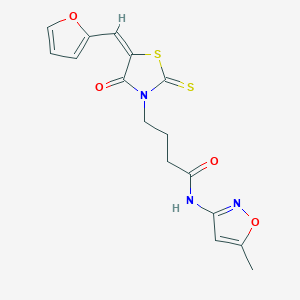

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide

Description

“(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide” is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidin-3-yl core substituted with a furan-2-ylmethylene group at the 5-position and an N-linked 5-methylisoxazol-3-yl butanamide chain. Thiazolidinones are renowned for their diverse bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties, often attributed to their electron-withdrawing thioxo group and ability to act as Michael acceptors .

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c1-10-8-13(18-23-10)17-14(20)5-2-6-19-15(21)12(25-16(19)24)9-11-4-3-7-22-11/h3-4,7-9H,2,5-6H2,1H3,(H,17,18,20)/b12-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAMBCUYZSLLSI-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thioxothiazolidinone core, followed by the introduction of the furan-2-ylmethylene group through a condensation reaction. The final step involves coupling with the isoxazole derivative under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions: (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thioxothiazolidinone moiety can be reduced to form thiazolidinones.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and isoxazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thioxothiazolidinone moiety may produce thiazolidinones.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide exhibit significant anticancer properties. A study demonstrated that thiazolidinone derivatives containing furan moieties showed moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner.

Key Findings :

- Cell Line Studies : The compound exhibited cytotoxic effects on various human leukemia cell lines, indicating its potential as an anticancer agent.

- Mechanism of Action : The mechanism appears to involve the induction of apoptosis, evidenced by flow cytometric analysis and DNA fragmentation assays, suggesting that these compounds can trigger programmed cell death in cancer cells.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. It may interact with bacterial enzymes or cell wall synthesis pathways, similar to other thiazolidinone derivatives known for their antibiotic effects.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of the compound on leukemia cells.

- Methodology : Various concentrations of the compound were tested against human leukemia cell lines.

- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating effectiveness at low concentrations.

-

Antimicrobial Testing :

- Objective : To assess the antimicrobial efficacy of the compound against common bacterial strains.

- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Results : The compound displayed notable antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

Comparison with Other Similar Compounds: (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide can be compared to other compounds with similar structures, such as:

Thiazolidinones: These compounds share the thiazolidinone core and may exhibit similar biological activities.

Isoxazoles: Compounds with isoxazole rings can be compared in terms of their chemical reactivity and biological properties.

Furan Derivatives: Furan-containing compounds can be evaluated for their stability and reactivity.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Comparison with Similar Compounds

Compound A : (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide

- Substituents: Thiazolidinone core: 5-(furan-2-ylmethylene) group (E-configuration). Amide chain: N-(5-methylisoxazol-3-yl).

- Furan enhances π-π stacking and moderate lipophilicity.

Compound B : 4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide

- Substituents: Thiazolidinone core: Identical 5-(furan-2-ylmethylene) group. Amide chain: N-(4-methylphenyl).

- Lacks heterocyclic nitrogen, reducing hydrogen-bonding capacity compared to Compound A.

Compound C : 4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide

- Substituents: Thiazolidinone core: 5-(2-methyl-3-phenylpropenylidene) group (Z/E-configuration). Amide chain: N-(4-methylthiazol-2-yl).

- Key Features :

- Bulky 3-phenylpropenylidene substituent may improve binding to hydrophobic protein pockets.

- Thiazole ring offers additional sulfur-mediated interactions.

Comparative Bioactivity and Mechanism

- Anticancer Potential: Trisulfide analogs with unsaturated structures (e.g., alkenyl trisulfides) exhibit microtubule-targeting anticancer activity . Compound A’s thioxo group may similarly act as an electrophilic warhead, enabling covalent interactions with cellular targets. Compound C’s bulky substituents suggest enhanced tubulin-binding affinity, analogous to combretastatin derivatives .

- Antimicrobial Activity: The furan and isoxazole moieties in Compound A may disrupt microbial enzyme function via hydrogen bonding, a mechanism observed in plant-derived thiazolidinones . Compound B’s hydrophobic 4-methylphenyl group could improve penetration through bacterial membranes .

Physicochemical Properties

| Property | Compound A | Compound B | Compound C |

|---|---|---|---|

| Molecular Weight | ~407.45 g/mol | ~405.46 g/mol | ~494.63 g/mol |

| Key Substituents | 5-Methylisoxazole, Furan | 4-Methylphenyl, Furan | 4-Methylthiazole, Phenyl |

| logP (Predicted) | ~2.8 | ~3.5 | ~4.2 |

| Bioactivity Focus | Antimicrobial, Anticancer | Anticancer | Anticancer, Tubulin Binding |

Research Implications and Gaps

- Mechanistic Studies : The role of the (E)-furan-methylene configuration in Compound A’s bioactivity warrants validation via crystallography or molecular docking.

- Synthetic Optimization : Modulating the isoxazole ring’s substituents (e.g., introducing halogens) could enhance target selectivity .

- Comparative Bioassays : Direct comparison of Compounds A, B, and C in cytotoxicity and antimicrobial assays is critical to rank their efficacy .

Biological Activity

The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-methylisoxazol-3-yl)butanamide is a complex organic molecule known for its potential biological activities. Its structure incorporates a thiazolidinone ring, a furan moiety, and an isoxazole group, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzymatic inhibition capabilities, alongside relevant case studies and research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 373.45 g/mol. The unique structural features include:

- Thiazolidinone ring : Known for various biological activities.

- Furan moiety : Associated with antimicrobial and anticancer properties.

- Isoxazole group : Enhances interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that related compounds exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .

| Compound | Target Bacteria | MIC (µM) | Notes |

|---|---|---|---|

| 5d | S. aureus | 37.9 | Most sensitive strain |

| 5g | P. aeruginosa | 248 | More active than ampicillin |

| 5k | E. coli | 372 | Effective against resistant strains |

Anticancer Activity

The thiazolidinone framework has also been linked to anticancer effects. Studies have reported that compounds similar to this compound demonstrate moderate to strong antiproliferative activity in various cancer cell lines. For example, derivatives have been shown to induce apoptosis in leukemia cell lines through mechanisms involving cell cycle arrest and cytotoxicity assessments .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | Human leukemia | 50 | Induces apoptosis |

| 5f | Human leukemia | 75 | Cell cycle arrest |

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with enzymes involved in inflammatory pathways. Thiazolidinone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response . This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents.

Case Studies

- Antimicrobial Efficacy Study : A recent study synthesized several thiazolidinone derivatives, including the target compound, assessing their antibacterial properties against a panel of resistant bacterial strains. The results indicated that the synthesized compounds had superior activity compared to traditional antibiotics, particularly against MRSA strains .

- Anticancer Mechanism Exploration : Another study focused on the cytotoxic effects of thiazolidinone derivatives on human leukemia cells. The findings revealed that specific substitutions on the thiazolidinone ring significantly enhanced cytotoxicity, suggesting a structure–activity relationship that could guide future drug design .

Q & A

Q. Designing a stability study for this compound under physiological conditions

- Methodological Answer :

- Conditions : PBS (pH 7.4, 37°C), simulated gastric fluid (pH 1.2).

- Sampling : Collect aliquots at 0, 6, 12, 24, 48 h.

- Analysis : HPLC-UV (λ = 254 nm) to monitor degradation products. LC-MS/MS identifies hydrolyzed fragments (e.g., cleavage at the amide bond).

- Controls : Include antioxidants (e.g., BHT) to assess oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.